![molecular formula C22H20N2O5S B411702 methyl 4-{[(2-{[(4-methylphenyl)sulfonyl]amino}phenyl)carbonyl]amino}benzoate](/img/structure/B411702.png)
methyl 4-{[(2-{[(4-methylphenyl)sulfonyl]amino}phenyl)carbonyl]amino}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
methyl 4-{[(2-{[(4-methylphenyl)sulfonyl]amino}phenyl)carbonyl]amino}benzoate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a methyl ester group, a sulfonamide group, and a benzoyl group. The presence of these functional groups imparts distinct chemical properties to the compound, making it valuable in synthetic chemistry and biological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[(2-{[(4-methylphenyl)sulfonyl]amino}phenyl)carbonyl]amino}benzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the reaction of 4-methylbenzenesulfonyl chloride with 2-aminobenzoic acid to form an intermediate sulfonamide. This intermediate is then reacted with methyl 4-aminobenzoate under specific conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of automated reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
methyl 4-{[(2-{[(4-methylphenyl)sulfonyl]amino}phenyl)carbonyl]amino}benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, tetrahydrofuran, ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups .
Scientific Research Applications
methyl 4-{[(2-{[(4-methylphenyl)sulfonyl]amino}phenyl)carbonyl]amino}benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 4-{[(2-{[(4-methylphenyl)sulfonyl]amino}phenyl)carbonyl]amino}benzoate involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with proteins, affecting their structure and function. The benzoyl group may interact with enzymes, inhibiting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[[(4-methylphenyl)sulfonyl]amino]benzoate
- Methyl 4-({benzyl[(4-chlorophenyl)sulfonyl]amino}methyl)benzoate
- Methyl 3-{[(4-methylphenyl)sulfonyl]amino}benzoate
Uniqueness
methyl 4-{[(2-{[(4-methylphenyl)sulfonyl]amino}phenyl)carbonyl]amino}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, making it valuable for specialized applications .
Properties
Molecular Formula |
C22H20N2O5S |
|---|---|
Molecular Weight |
424.5g/mol |
IUPAC Name |
methyl 4-[[2-[(4-methylphenyl)sulfonylamino]benzoyl]amino]benzoate |
InChI |
InChI=1S/C22H20N2O5S/c1-15-7-13-18(14-8-15)30(27,28)24-20-6-4-3-5-19(20)21(25)23-17-11-9-16(10-12-17)22(26)29-2/h3-14,24H,1-2H3,(H,23,25) |
InChI Key |
KDQXOHXACSOJEE-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)C(=O)OC |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-chloro(methylsulfonyl)anilino]-N-(2-methylphenyl)acetamide](/img/structure/B411619.png)
![2-[4-bromo(methylsulfonyl)anilino]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B411620.png)
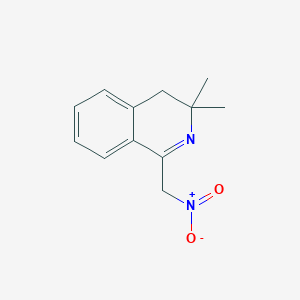
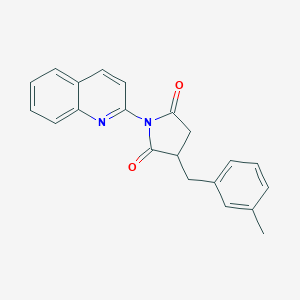
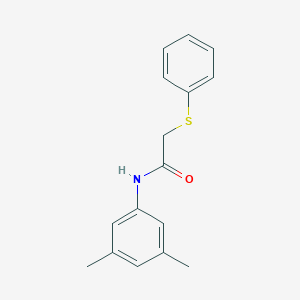
![2-[3-chloro-2-methyl(methylsulfonyl)anilino]-N-(2-methylphenyl)acetamide](/img/structure/B411625.png)
![4-methyl-N-[5-(3-methylphenyl)-1H-pyrazol-3-yl]benzamide](/img/structure/B411626.png)
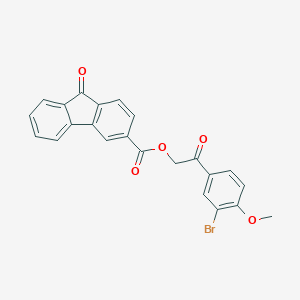
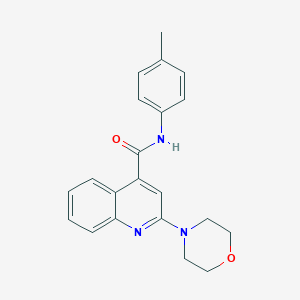
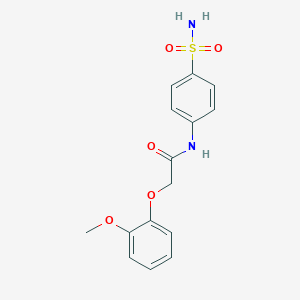
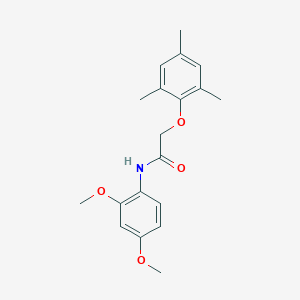
![(2Z)-N-(3-chlorophenyl)-2-[(4-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B411638.png)
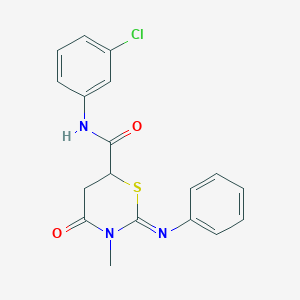
![methyl 4-{[(2E)-3-methyl-4-oxo-6-(phenylcarbamoyl)-1,3-thiazinan-2-ylidene]amino}benzoate](/img/structure/B411641.png)
